methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Description
Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is a chiral catechol derivative with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 239.27 g/mol (). It features:
- A methyl ester group at the carboxyl position.
- A methyl substituent on the α-carbon of the amino acid backbone.
- A (2S)-stereochemistry, critical for biological activity ().
- A 3,4-dihydroxyphenyl (catechol) moiety, which enables interactions with adrenergic receptors and enzymes like dopa decarboxylase.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJJXIMFTXSEM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939476 | |
| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18181-08-3 | |
| Record name | 3-Hydroxy-α-methyl-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyldopa methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-MELEVODOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, also known as Methyldopa Methyl Ester Hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₅ClN₄O₄
- Molecular Weight : 261.70 g/mol
- CAS Number : 115054-62-1
Methyldopa acts primarily as an antihypertensive agent. It functions as a prodrug that is converted to alpha-methyl norepinephrine in the body, which then stimulates central alpha-2 adrenergic receptors. This action leads to a decrease in sympathetic outflow from the central nervous system, resulting in lowered blood pressure. Additionally, it has been noted for its effects on neurotransmitter systems and potential neuroprotective properties.
Biological Activities
- Antihypertensive Effects : Methyldopa is widely used in treating hypertension, particularly in pregnant women due to its safety profile.
- Neuroprotective Properties : Recent studies indicate that Methyldopa may have neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease. Its ability to modulate neurotransmitter levels suggests a role in cognitive function preservation.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions.
In Vitro Studies
Research has demonstrated that Methyldopa can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease. A study reported an IC50 value of 2.7 µM for a related compound, indicating significant inhibitory activity on AChE, which could suggest similar potential for Methyldopa .
Case Studies
- Hypertension Management in Pregnancy : Clinical studies have shown that Methyldopa effectively manages hypertension during pregnancy without adversely affecting fetal health .
- Neuroprotection in Animal Models : Animal studies have indicated that Methyldopa administration can lead to improved cognitive function and reduced neuronal damage in models of neurodegeneration .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Key Reaction Data:
| Product Code | Aldehyde Substitution | Yield (%) | Melting Point (°C) | Reflux Time (hrs) |
|---|---|---|---|---|
| R1 | 4-Hydroxy-3-methoxy | 91 | 320 (Dec.) | 9 |
| R2 | 4-Chloro | 82.9 | 243–245 | 5.5 |
| R3 | 2,4-Dichloro | 68.3 | 310 (Dec.) | 3 |
| R4 | 4-Nitro | 78.5 | 117–120 | 6 |
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Characterization :
Cyclization to 1,3-Oxazepine Derivatives
The Schiff bases further react with phthalic anhydride derivatives to form seven-membered 1,3-oxazepine rings, a reaction driven by nucleophilic attack at the carbonyl group .
Representative Examples:
| Product Code | Anhydride Substitution | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| R6 | 4-Chlorophenyl | 85 | 246 |
| R7 | 2,4-Dichlorophenyl | 78 | 242 |
| R8 | 4-Nitrophenyl | 90 | 260 |
-
Mechanistic Insight :
Theoretical Reactivity Analysis
DFT studies at the B3LYP/6-311++G(d,p) level predict:
-
Electron-Hole Dynamics :
-
Thermodynamic Properties :
Table: Key FT-IR Bands for Schiff Bases (R1–R4)
| Product Code | Aromatic C–H (cm⁻¹) | C=N (cm⁻¹) | Other Notable Bands |
|---|---|---|---|
| R1 | 3033 | 1612 | 3450 (O–H) |
| R2 | 3095 | 1660 | 3460 (O–H) |
| R3 | 3071 | 1640 | 3445 (O–H) |
| R4 | 3093 | 1606 | 3444 (O–H) |
Reaction Optimization Notes
-
Solvent Systems : Ethanol-cyclohexane (8:2) or ethyl acetate-toluene (2:1) mixtures are optimal for TLC monitoring .
-
Catalysis : Acidic conditions (e.g., acetic acid) enhance imine formation rates.
Stability and Storage
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate with key analogues:
Key Differences and Implications
Esterification vs. Carboxylic Acid
- Methyl Ester vs. However, ester derivatives require enzymatic hydrolysis to release the active acid form (e.g., methyldopa) .
- Ethyl Ester Analog : The ethyl ester () shares similar properties but may exhibit slower hydrolysis rates due to steric effects, altering pharmacokinetics.
α-Methyl Substitution
Catechol vs. Dimethoxyphenyl Moieties
- The catechol group in the target compound enables binding to adrenergic receptors and metals (e.g., iron), critical for antihypertensive activity.
- The dimethoxyphenyl analogue () lacks catechol’s hydrogen-bonding capacity, reducing affinity for adrenoceptors and enzymatic targets .
Stereochemistry
Pharmacological and Clinical Relevance
- Methyldopa : Clinically used for hypertension in pregnancy due to safety profile .
- Levodopa/Carbidopa Combination : Gold standard for Parkinson’s disease; carbidopa inhibits peripheral levodopa metabolism .
- Methyl Ester Prodrugs: Potential for sustained release or improved bioavailability in CNS-targeted therapies ().
Q & A
Q. What are the recommended synthetic routes for methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid precursor, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. A common approach is acid-catalyzed esterification using methanol and a catalyst like thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). To maintain enantiomeric purity, use chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric synthesis with chiral catalysts. Characterization via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetry can confirm stereochemical integrity. Ensure inert conditions to prevent oxidation of the catechol moiety .
Q. What spectroscopic methods are most effective for characterizing the structure and confirming the stereochemistry of this compound?
Methodological Answer:
- 1H/13C NMR : Identify the methyl ester (δ ~3.6 ppm for OCH₃), aromatic protons (δ ~6.6–6.8 ppm for dihydroxyphenyl), and methyl groups (δ ~1.4 ppm for CH(CH₃)).
- NOESY/ROESY : Confirm spatial proximity between the 2S-methyl group and adjacent protons to validate stereochemistry.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configuration.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₁H₁₅NO₄) .
Q. What are the key considerations for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at –20°C under argon in amber glass vials to minimize light/oxygen exposure.
- Handling : Use gloveboxes or Schlenk lines for weighing. Add antioxidants (e.g., 0.1% BHT) to solutions.
- Purity Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect oxidation products like quinones .
Advanced Research Questions
Q. How can in vitro models be designed to investigate the compound’s interaction with catechol-O-methyltransferase (COMT), and what analytical techniques quantify metabolite formation?
Methodological Answer:
- Enzyme Assays : Incubate the compound (1–100 µM) with recombinant COMT and S-adenosylmethionine (SAM) in Tris buffer (pH 7.8, 37°C). Terminate reactions with ice-cold acetonitrile.
- LC-MS/MS Analysis : Use a reverse-phase column (e.g., Acquity UPLC BEH C18) and MRM transitions to detect methylated metabolites. Quantify against deuterated internal standards (e.g., d3-SAM).
- Kinetic Parameters : Calculate Km and Vmax using nonlinear regression (Michaelis-Menten model). Validate with COMT inhibitors (e.g., entacapone) .
Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?
Methodological Answer:
- Standardized Protocols : Harmonize cell culture conditions (e.g., serum concentration, passage number, O₂ levels).
- Pathway Analysis : Perform RNA-seq on discrepant cell lines to identify differential expression of targets (e.g., tyrosine hydroxylase, dopamine receptors).
- CRISPR Validation : Knock out suspected receptors (e.g., α2-adrenergic receptors) to isolate mechanism-specific effects.
- Meta-Analysis : Use random-effects models to account for inter-study variability in published data .
6. Develop a protocol for assessing the compound’s blood-brain barrier (BBB) permeability using an in vitro co-culture model.
Methodological Answer:
-
Model Setup : Co-culture primary porcine brain endothelial cells with rat astrocytes on Transwell® inserts (3 µm pores). Validate barrier integrity via TEER (>200 Ω·cm²) and sodium fluorescein permeability.
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Permeability Assay : Apply the compound (10–100 µM) to the apical compartment. Sample basolateral medium at 15, 30, 60, and 120 min.
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Quantification : Analyze samples by UPLC-MS (ESI+ mode). Calculate apparent permeability (Papp) using:
where = flux rate, = membrane area, = initial concentration .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
Methodological Answer:
- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) under standardized pH (7.4).
- Computational Cross-Check : Compare results from multiple software (e.g., ACD/Labs, MarvinSuite) using consensus atomic contribution models.
- Structural Factors : Account for ionization of the amino group (pKa \sim9.5) and catechol (pKa \sim10–12) that may affect partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
